molecular formula C15H22ClNO B3846713 1-[5-(4-chlorophenoxy)pentyl]pyrrolidine

1-[5-(4-chlorophenoxy)pentyl]pyrrolidine

Cat. No.: B3846713
M. Wt: 267.79 g/mol
InChI Key: WRFHNWLEAOFJIR-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a pentyl chain, which is further substituted with a 4-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-chlorophenoxy)pentyl]pyrrolidine typically involves the reaction of 4-chlorophenol with 1-bromopentane to form 4-chlorophenoxypentane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom

Scientific Research Applications

1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[5-(4-chlorophenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The 4-chlorophenoxy group may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-[5-(3-Chlorophenoxy)pentyl]pyrrolidine
  • 1-[5-(4-Fluorophenoxy)pentyl]pyrrolidine
  • 1-[5-(4-Methoxyphenoxy)pentyl]pyrrolidine

Comparison: 1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine is unique due to the presence of the 4-chlorophenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., fluorine or methoxy groups), the chlorine atom may confer distinct electronic and steric properties, affecting the compound’s overall behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-[5-(4-chlorophenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFHNWLEAOFJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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